

Spectroscopic and Synthetic Profile of Cinnamyl Azide: A Technical Guide

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Compound of Interest

Compound Name: *Cinnamyl azide*

Cat. No.: B7869556

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Abstract

Cinnamyl azide is a versatile organic compound with potential applications in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of its spectroscopic characteristics, including predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, based on the analysis of structurally related compounds. A detailed experimental protocol for the synthesis of **cinnamyl azide** from cinnamyl alcohol is also presented. This document aims to serve as a foundational resource for researchers working with this and similar allylic azides.

Introduction

Cinnamyl azide, systematically named ((E)-3-azidoprop-1-en-1-yl)benzene, belongs to the class of allylic azides. These molecules are characterized by the presence of an azide functional group attached to a carbon atom adjacent to a carbon-carbon double bond. This structural motif imparts unique reactivity, making them valuable intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and other complex molecules through reactions such as [3+2] cycloadditions (click chemistry) and thermal or photochemical rearrangements. Despite its synthetic potential, a complete, experimentally verified set of spectroscopic data for **cinnamyl azide** is not readily available in the published literature. This guide consolidates predicted spectroscopic data and provides a reliable synthetic methodology to facilitate further research and application.

Predicted Spectroscopic Data

Due to the limited availability of experimentally determined spectra for **cinnamyl azide**, the following data tables present predicted values derived from spectral data of analogous compounds, including cinnamyl alcohol, cinnamyl esters, and other allylic azides. These predictions are intended to guide the identification and characterization of **cinnamyl azide** in a laboratory setting.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **Cinnamyl Azide**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.20 - 7.40	Multiplet	5H	Aromatic protons (C_6H_5)
~6.60	Doublet	1H	Vinylic proton ($-CH=$)
~6.30	Doublet of Triplets	1H	Vinylic proton ($-CH=$)
~3.90	Doublet	2H	Allylic protons ($-CH_2-N_3$)

Predicted solvent: $CDCl_3$

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for **Cinnamyl Azide**

Chemical Shift (δ , ppm)	Assignment
~136	Quaternary aromatic carbon
~128-134	Aromatic and vinylic carbons
~126	Vinylic carbon
~52	Allylic carbon ($-CH_2-N_3$)

Predicted solvent: CDCl_3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Cinnamyl Azide**

Wavenumber (cm^{-1})	Intensity	Functional Group
~3030	Medium	Aromatic C-H stretch
~2100	Strong	Azide (N_3) asymmetric stretch
~1600, 1490, 1450	Medium-Strong	Aromatic C=C stretch
~965	Strong	Trans-alkene C-H bend (out-of-plane)
~1250	Medium	Azide (N_3) symmetric stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Cinnamyl Azide**

m/z	Relative Intensity	Assignment
159	Moderate	$[\text{M}]^+$ (Molecular ion)
131	Strong	$[\text{M} - \text{N}_2]^+$
117	Strong	$[\text{C}_9\text{H}_9]^+$ (Cinnamyl cation)
91	Moderate	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Experimental Protocol: Synthesis of Cinnamyl Azide

The following protocol describes a general and reliable method for the synthesis of **cinnamyl azide** from the corresponding alcohol. This procedure is adapted from established methods for the conversion of alcohols to azides.

3.1. Materials and Reagents

- Cinnamyl alcohol
- Sodium azide (NaN_3)
- Triphenylphosphine (PPh_3)
- Iodine (I_2)
- Imidazole
- Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Saturated sodium thiosulfate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

3.2. Procedure

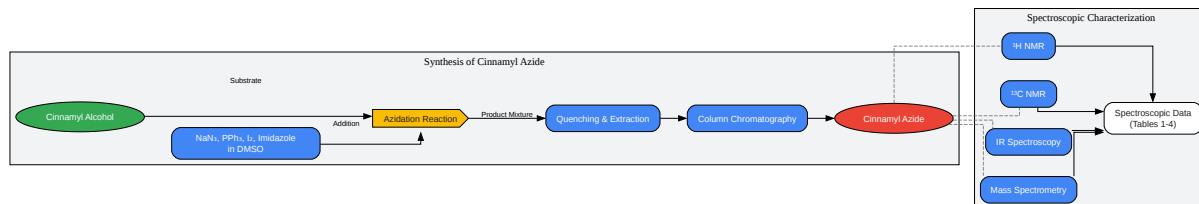
- In a round-bottom flask, combine cinnamyl alcohol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq).
- Cool the flask in an ice bath and add iodine (1.2 eq) portion-wise with stirring. The reaction mixture will turn into a thick, dark paste.
- Allow the mixture to stir at room temperature for 30 minutes.
- In a separate flask, dissolve sodium azide (4.0 eq) in a minimal amount of DMSO.
- Add the sodium azide solution to the reaction mixture and stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing an ice-cold solution of saturated sodium thiosulfate.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **cinnamyl azide**.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Workflow and Pathway Visualization

The synthesis and characterization of **cinnamyl azide** can be visualized as a streamlined workflow, from starting materials to final analytical confirmation.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of **cinnamyl azide**.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **cinnamyl azide**, which is crucial for its unambiguous identification and characterization in research and development settings. The detailed synthetic protocol offers a practical and efficient method for its preparation from readily available starting materials. The provided workflow visualization further clarifies the process from synthesis to analysis. It is anticipated that this guide will facilitate and encourage further investigation into the chemistry and potential applications of **cinnamyl azide** and related compounds.

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